molecular formula C4H10ClNO2S B1306192 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 51642-03-6

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1306192
CAS RN: 51642-03-6
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
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Patent
US04243524

Procedure details

The procedure of Example 1 was repeated substituting 95 percent monoethanolamine (28.6 parts) for the ammonium hydroxide of Example 1. A sticky solid was filtered after treatment with hydrochloric acid, and upon drying in vacuo over P2O5 weighed 59.6 g. (78.5 percent of theory) m.p. 122°-124° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[ClH:5].[S:6]1(=[O:13])(=[O:12])[CH2:10][CH2:9][CH:8](N)[CH2:7]1>>[ClH:5].[OH:2][CH2:1][CH2:3][NH:4][CH:8]1[CH2:9][CH2:10][S:6](=[O:13])(=[O:12])[CH2:7]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1(CC(CC1)N)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A sticky solid was filtered after treatment with hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
upon drying in vacuo over P2O5

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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